Boc-Ser(Fmoc-Val)-OH

Description

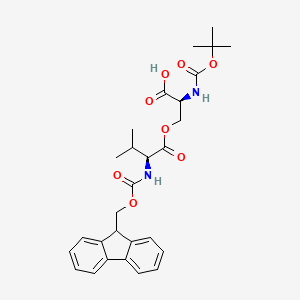

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O8/c1-16(2)23(25(33)36-15-22(24(31)32)29-27(35)38-28(3,4)5)30-26(34)37-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21-23H,14-15H2,1-5H3,(H,29,35)(H,30,34)(H,31,32)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUSTCBLZOMXJJ-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110238 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944283-08-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 2-carboxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-Ser(Fmoc-Val)-OH: An Orthogonal Building Block for Advanced Peptide Synthesis

Abstract

In the intricate field of peptide science, the ability to selectively modify and build complex molecular architectures is paramount. Boc-Ser(Fmoc-Val)-OH emerges as a specialized chemical tool designed for just this purpose. This guide provides an in-depth examination of this unique depsipeptide building block, detailing its structure, the strategic rationale for its design, and its practical application in the synthesis of branched and side-chain modified peptides. By leveraging the principles of orthogonal protection, this reagent offers researchers a reliable method for achieving complex peptide structures that are inaccessible through standard linear synthesis. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

Introduction: The Principle of Orthogonal Control

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on a carefully orchestrated sequence of coupling and deprotection steps. The success of complex syntheses hinges on the use of protecting groups that can be removed under specific conditions without affecting other protected functionalities within the molecule. This concept is known as orthogonality.[1][2]

The two most dominant strategies in SPPS are Boc/Bn (Boc chemistry) and Fmoc/tBu (Fmoc chemistry).[][4] this compound is a unique hybrid building block that incorporates elements from both strategies to grant the synthetic chemist an exceptional level of control. It features:

-

An acid-labile Boc (tert-Butoxycarbonyl) group protecting the main-chain α-amine of serine.

-

A base-labile Fmoc (9-Fluorenylmethyloxycarbonyl) group protecting the α-amine of the side-chain-linked valine.

-

A free carboxylic acid at the C-terminus of serine for coupling to a resin or another amino acid.

This arrangement allows for the selective deprotection of either the main peptide chain for linear elongation (by removing Boc with acid) or the side chain for branching or modification (by removing Fmoc with base).[4][5] This dual control is the cornerstone of its utility in advanced peptide design.

Physicochemical Properties and Structure

This compound is a depsipeptide, a class of molecules containing both amide and ester bonds in their backbone.[6][7] In this case, the ester bond is formed between the side-chain hydroxyl group of serine and the carboxyl group of valine.

Chemical Structure

The systematic IUPAC name for this compound is (2S)-2-[(tert-butoxy)carbonylamino]-3-[[(2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-methylbutanoyl]oxy]propanoic acid.

Caption: Simplified 2D representation of this compound.

Molecular Data

The quantitative data for this molecule is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₄N₂O₈ | [8] |

| Molecular Weight | 526.58 g/mol | [8] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | ≤ -10 °C | [5] |

| Purity (Typical) | ≥ 95-98% (HPLC) | [5] |

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides insight into its chemical nature. The key transformation is the esterification of the serine side-chain hydroxyl group with the carboxylic acid of Fmoc-Val-OH.

Synthetic Rationale

The synthesis of a depsipeptide linkage requires activating the carboxylic acid of one component to react with the hydroxyl group of the other. Standard peptide coupling reagents can be adapted for this purpose, but esterification is often more challenging than amidation. The use of a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) is a common and effective method.[9]

Protocol: Synthesis of this compound

This protocol is a representative method based on established esterification procedures in peptide chemistry.[9]

Materials:

-

Boc-Ser-OH

-

Fmoc-Val-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

0.5 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (Saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Boc-Ser-OH (1.0 eq) and Fmoc-Val-OH (1.1 eq) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir until dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to minimize side reactions and potential epimerization.

-

Coupling: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Workup - Filtration: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or foam.

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes.

-

Validation: Combine pure fractions and concentrate to yield this compound as a white solid. Confirm identity and purity using HPLC, Mass Spectrometry (MS), and NMR.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true value of this compound lies in its application. It serves as a pivotal point for creating branched peptides where a second peptide chain is grown from the side chain of a serine residue.

The Orthogonal Deprotection Workflow

The core utility is demonstrated by the selective removal of the two protecting groups.

Caption: Orthogonal deprotection strategy using this compound.

Protocol: Incorporation and Selective Deprotection

This protocol outlines the use of the title compound in a standard Fmoc-based SPPS workflow, demonstrating the side-chain deprotection.

Materials:

-

Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin).

-

This compound.

-

Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: Diisopropylethylamine (DIPEA).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection agent: 20% (v/v) Piperidine in DMF.

-

Washing solvents.

Procedure:

-

Resin Preparation: Swell the resin in DMF. If the resin is Fmoc-protected, perform a standard Fmoc deprotection cycle (20% piperidine in DMF) to reveal the free amine. Wash thoroughly with DMF and DCM.[10]

-

Activation: In a separate vessel, dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the complete consumption of free amines. If the test is positive, repeat the coupling step.

-

Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents. At this stage, the resin-bound peptide is: Resin-Peptide-Boc-Ser(Fmoc-Val).

-

Selective Side-Chain Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

-

This step selectively cleaves the Fmoc group from the valine residue.

-

Wash the resin extensively with DMF and DCM.

-

-

Verification: The resulting structure is Resin-Peptide-Boc-Ser(H₂N-Val). The free amine on the valine side chain is now available for coupling. A small sample of resin can be cleaved and analyzed by MS to confirm the mass change corresponding to Fmoc group removal.

-

Side-Chain Elongation: A new peptide chain can now be built from the valine side chain using standard Fmoc-SPPS coupling and deprotection cycles. The main-chain Boc group will remain intact throughout this process.

Conclusion and Future Perspectives

This compound is more than a mere reagent; it is an enabling tool for sophisticated peptide design. Its clever application of orthogonal protecting groups provides a robust and reliable pathway to synthesizing branched peptides, depsipeptides, and other complex structures that are central to research in drug discovery, material science, and chemical biology.[5][11][12] As the demand for peptides with enhanced stability, novel conformations, and multifunctional capabilities grows, building blocks like this compound will continue to be indispensable for pushing the boundaries of what is synthetically achievable.

References

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec.[Link]

-

Boc-Ser[Fmoc-Ser(tBu)]-OH [944283-11-8]. AAPPTec.[Link]

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.[Link]

-

This compound. Aapptec Peptides.[Link]

-

Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. National Institutes of Health (NIH).[Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.[Link]

-

Synthesis of Depsipeptides. Science of Synthesis.[Link]

-

Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.[Link]

-

Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor. Organic Letters - ACS Publications.[Link]

-

Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.[Link]

-

1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without... ResearchGate.[Link]

-

Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Protein Science - Wiley Online Library.[Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.[Link]

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health (NIH).[Link]

-

Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. ACS Polymers Au.[Link]

-

Supporting Information. ScienceOpen.[Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed.[Link]

-

Residue-Specific Peptide Modification: A Chemist's Guide. National Institutes of Health (NIH).[Link]

-

Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore.[Link]

-

Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics (RSC Publishing).[Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.[Link]

-

Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec.[Link]

-

Depsipeptide synthesis using a late-stage Ag(i)-promoted macrolactonisation of peptide thioamides. Chemical Communications (RSC Publishing).[Link]

-

Fmoc-Lys(Boc)-OH. PubChem - NIH.[Link]

-

Synthesis of peptides rich in serines? ResearchGate.[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. pnas.org [pnas.org]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Modified synthetic peptides: from therapeutics to chemosensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00022F [pubs.rsc.org]

An In-Depth Technical Guide to Boc-Ser(Fmoc-Val)-OH: A Pseudoproline Dipeptide for Enhanced Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Mastering Difficult Peptide Sequences

In the landscape of therapeutic peptide development and complex protein synthesis, the challenge of peptide aggregation during solid-phase peptide synthesis (SPPS) remains a significant hurdle. The formation of secondary structures, particularly β-sheets, within the growing peptide chain can lead to incomplete coupling reactions, low yields, and difficult purifications. This guide provides a comprehensive technical overview of Boc-Ser(Fmoc-Val)-OH, a pseudoproline dipeptide building block designed to mitigate these challenges. As a Senior Application Scientist, my aim is to furnish you with not just the "how," but the fundamental "why" behind the application of this powerful synthetic tool, grounded in mechanistic understanding and field-proven methodologies.

The Challenge of Aggregation in SPPS and the Pseudoproline Solution

During Fmoc-based SPPS, the iterative deprotection and coupling cycles can lead to the formation of intermolecular hydrogen bonds between peptide chains attached to the solid support. This is particularly prevalent in sequences containing hydrophobic residues or those prone to forming stable secondary structures. The resulting aggregation can physically block reactive sites, leading to truncated or deletion sequences.

Pseudoproline dipeptides are synthetic amino acid derivatives designed to temporarily introduce a "kink" into the peptide backbone, thereby disrupting the formation of these deleterious secondary structures.[1] This is achieved by converting a serine (Ser) or threonine (Thr) residue into an oxazolidine ring, which mimics the structure of proline.[1] this compound is a pre-formed dipeptide where the serine residue is modified to form an oxazolidine, and this unit is then coupled to a valine residue. The entire dipeptide is then ready for incorporation into a growing peptide chain.

Chemical Structure and Properties of this compound

The strategic design of this compound incorporates three key protective groups, each with a specific function in SPPS.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄N₂O₈ | [2] |

| Molecular Weight | 526.58 g/mol | [2] |

| Appearance | White to off-white solid | [3][4] |

| Purity | ≥ 99% (HPLC) | [5] |

| Storage | Store at ≤ -10 °C | [4] |

Note: Specific physical properties such as melting point and precise solubility data are not consistently reported across suppliers. It is recommended to consult the lot-specific certificate of analysis.

The Role of the Protective Groups:

-

Boc (tert-Butyloxycarbonyl): This acid-labile group protects the N-terminus of the serine residue. It remains stable throughout the Fmoc-based elongation cycles and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

-

Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile group protects the N-terminus of the valine residue, making it the reactive site for coupling to the growing peptide chain. It is removed by treatment with a piperidine solution in each cycle of the SPPS.

-

Oxazolidine Ring: This temporary modification of the serine side chain serves as the core of the pseudoproline's function. It introduces a conformational constraint that disrupts secondary structure formation. This ring is stable to the basic conditions of Fmoc removal but is readily cleaved by TFA during the final deprotection and cleavage step, regenerating the native serine residue.[3]

Caption: Chemical structure of this compound.

Mechanism of Action: Disrupting Peptide Aggregation

The efficacy of this compound lies in its ability to disrupt the hydrogen bonding patterns that lead to β-sheet formation.

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

The oxazolidine ring of the pseudoproline introduces a conformational bend, or "kink," in the peptide backbone, similar to that of a natural proline residue. This steric constraint disrupts the regular, extended conformation required for β-sheet formation, thereby preventing inter-chain hydrogen bonding and subsequent aggregation.[1] This leads to improved solvation of the peptide chains in the reaction solvent (typically DMF or NMP), ensuring that the N-terminus of the growing peptide remains accessible for efficient coupling of the next amino acid.[1]

Experimental Protocols

Incorporation of this compound into a Peptide Sequence

The following is a standard protocol for the manual coupling of this compound. This can be adapted for automated peptide synthesizers.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

-

DCM (Dichloromethane)

-

Piperidine solution (20% in DMF)

-

Kaiser Test or other ninhydrin-based test for free amines

Protocol:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the peptide-resin.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts. Confirm the presence of a free primary amine using the Kaiser test.[6]

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HBTU or HATU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution and agitate for 2-5 minutes to pre-activate the dipeptide.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. Due to the sterically hindered nature of pseudoproline dipeptides, a longer coupling time may be required compared to standard amino acids.[7]

-

-

Monitoring the Coupling: After the initial coupling time, perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another 1-2 hours or perform a second coupling with fresh reagents.[6][7]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF. This step is highly recommended to prevent the formation of deletion sequences.[7]

Caption: Experimental workflow for the incorporation of this compound.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the Boc group and the oxazolidine ring of the pseudoproline.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

1,2-Ethanedithiol (EDT) (optional, for peptides containing Trp, Met, or Cys)[8]

-

Cold diethyl ether

Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail for most peptides, including those with pseudoprolines, is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[8] For simpler peptides without sensitive residues, a mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[9]

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours. The oxazolidine ring of the pseudoproline will be cleaved under these acidic conditions to regenerate the native serine residue.[3]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume (approximately 10-fold) of cold diethyl ether.

-

-

Peptide Isolation and Purification:

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Causality Behind Experimental Choices:

-

Choice of Activator (HBTU/HATU): These aminium-based coupling reagents are highly efficient and minimize the risk of racemization, which is a concern with sterically hindered amino acids and dipeptides.[4]

-

Use of Scavengers in Cleavage: During TFA-mediated cleavage, highly reactive cationic species are generated from the cleavage of protecting groups. Scavengers such as TIS and water are essential to "trap" these cations and prevent them from reacting with and modifying sensitive amino acid side chains like tryptophan, methionine, and tyrosine.[10] EDT is particularly effective for scavenging cations and preventing side reactions with tryptophan.[8]

Conclusion and Future Perspectives

This compound is a powerful tool for overcoming the challenges of peptide aggregation in Fmoc-SPPS. Its rational design allows for the temporary introduction of a structure-disrupting element that significantly improves coupling efficiencies and final peptide purity, particularly for "difficult" sequences. The protocols outlined in this guide provide a robust framework for the successful application of this pseudoproline dipeptide. As the demand for longer and more complex synthetic peptides continues to grow in the fields of drug discovery and materials science, the strategic use of building blocks like this compound will become increasingly indispensable.

References

-

Globallabsupply. This compound. [Link]

-

Aapptec. This compound. [Link]

- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.

-

YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]

-

Aapptec. Boc-Ser[Fmoc-Ser(tBu)]-OH [944283-11-8]. [Link]

-

Aapptec. Boc-Ser(Fmoc-Gly)-OH [944283-06-1]. [Link]

-

Bio-protocol. Peptide Synthesis. [Link]

-

Aapptec. Cleavage Cocktails; Reagent B. [Link]

-

Merck Millipore. Pseudoproline Product Spoltlight. [Link]

-

PubMed. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. [Link]

-

CDN. Cleavage Cocktail Selection. [Link]

-

Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

MPG.PuRe. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. [Link]

-

Digital CSIC. Supporting Information. [Link]

-

Aapptec. Fmoc-Trp(Boc)-Ser(ψ Me,Me pro)-OH [908601-15-0]. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of Boc-Ser(Fmoc-Val)-OH

Introduction

Boc-Ser(Fmoc-Val)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. This dipeptide derivative, featuring orthogonal Boc and Fmoc protecting groups, offers significant advantages in the synthesis of complex peptides. The Boc group on the serine nitrogen provides acid-labile protection, while the Fmoc group on the valine nitrogen allows for base-labile deprotection, enabling selective chain elongation.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and standardized protocols for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar reagents in their synthetic workflows.

Core Molecular and Physical Attributes

A foundational understanding of a reagent begins with its fundamental molecular and physical characteristics. These properties are essential for accurate reagent preparation, reaction stoichiometry, and predicting its general behavior.

Structural and Molecular Data

The structural integrity and composition of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₄N₂O₈ | |

| Molecular Weight | 526.58 g/mol | |

| Physical Form | Solid | |

| Functional Groups | Boc, Fmoc | |

| InChI Key | MZUSTCBLZOMXJJ-GOTSBHOMSA-N | |

| SMILES String | CC(C)C(=O)OCC(O)=O |

Thermal Properties

Experimental Protocol: Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting range of this compound.

-

Sample Preparation: A small amount of the dry, solid material is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate determination.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Profile

The solubility of protected peptides is critical for their use in solution-phase couplings and for purification. This compound, with its bulky hydrophobic protecting groups, is anticipated to be soluble in a range of organic solvents.

Anticipated Solubility:

-

High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF)

-

Moderate Solubility: Ethyl acetate, Acetone

-

Low to Insoluble: Water, Hexanes, Diethyl ether

Experimental Protocol: Qualitative Solubility Determination

-

Sample Preparation: A small, known amount of this compound (e.g., 1 mg) is placed in a series of small vials.

-

Solvent Addition: A measured volume of each test solvent (e.g., 100 µL) is added to a separate vial.

-

Observation: The vials are agitated (e.g., vortexed) and visually inspected for dissolution at room temperature.

-

Classification: The solubility is classified as "freely soluble," "sparingly soluble," or "insoluble" based on visual observation.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for verifying the identity, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the presence of key structural motifs.

Expected ¹H NMR Chemical Shifts:

Based on the known chemical shifts of serine and valine derivatives, the following proton signals are anticipated.[2][3][4]

| Proton Environment | Approximate Chemical Shift (ppm) |

| Boc (t-butyl) | 1.4 - 1.5 |

| Valine γ-CH₃ | 0.8 - 1.0 |

| Valine β-CH | 2.0 - 2.3 |

| Serine β-CH₂ | 3.8 - 4.5 |

| Valine/Serine α-CH | 4.2 - 4.7 |

| Fmoc CH, CH₂ | 4.2 - 4.5, 7.2 - 7.8 |

| Amide NH | 5.0 - 7.0 |

| Carboxylic Acid OH | 10.0 - 12.0 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Obtain a standard one-dimensional ¹H spectrum.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Expected Mass-to-Charge Ratios (m/z):

-

[M+H]⁺: 527.23

-

[M+Na]⁺: 549.21

-

[M-H]⁻: 525.22

Fragmentation Patterns:

In tandem MS (MS/MS), characteristic fragmentation patterns are expected. The Fmoc group is known to be a prominent loss.[5][6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

-

Instrumentation: Infuse the sample into an ESI mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Analysis: Identify the molecular ion peaks and any significant adducts.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amide) | 3200-3400 |

| C=O (Carboxylic Acid, Amide, Boc) | 1650-1760 |

| C-O (Ester) | 1000-1300 |

| Aromatic C=C (Fmoc) | 1450-1600 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups.[7][8]

Chromatographic Purity Assessment

2.4.1. Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for monitoring reaction progress and assessing purity.

Experimental Protocol: Thin-Layer Chromatography

-

Plate: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of a non-polar and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The optimal ratio should be determined empirically.

-

Visualization:

2.4.2. High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the gold standard for determining the purity of peptides and their derivatives.[12][13][14][15][16]

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes).

-

Detection: UV detection at 214 nm (peptide bond) and 254 nm or 265 nm (Fmoc group).

-

Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store in a cool, dry place, protected from light and moisture. Long-term storage at -20°C is recommended.[17]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.[18][19][20]

-

Safety: May cause skin and respiratory tract irritation. May be harmful if swallowed or inhaled.[18]

Application in Peptide Synthesis

This compound is a type of pseudoproline dipeptide precursor, which is known to disrupt peptide aggregation during SPPS, thereby improving coupling efficiency and overall yield.[21][22][23][24]

Workflow for Incorporation into a Peptide Sequence

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. epfl.ch [epfl.ch]

- 11. rsc.org [rsc.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hplc.eu [hplc.eu]

- 15. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 16. renyi.hu [renyi.hu]

- 17. medchemexpress.com [medchemexpress.com]

- 18. peptide.com [peptide.com]

- 19. anaspec.com [anaspec.com]

- 20. peptide.com [peptide.com]

- 21. chempep.com [chempep.com]

- 22. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. merckmillipore.com [merckmillipore.com]

Introduction: The Genesis of Modern Peptide Synthesis

An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

This guide provides a comprehensive overview of the tert-butyloxycarbonyl (Boc) protecting group and its pivotal role in the chemical synthesis of peptides. We will delve into the fundamental principles of Boc-based Solid-Phase Peptide Synthesis (SPPS), explore the mechanistic underpinnings of the chemistry, and provide field-proven protocols for its successful application.

The ability to chemically synthesize peptides with a defined sequence revolutionized biochemistry, pharmacology, and materials science. At the heart of this capability lies the concept of selective, temporary protection of reactive functional groups. In 1963, R. Bruce Merrifield reported a groundbreaking method: Solid-Phase Peptide Synthesis (SPPS). This innovation, for which he was awarded the Nobel Prize in Chemistry in 1984, anchored the growing peptide chain to an insoluble polymer resin, simplifying the purification process to mere filtration and washing.

The choice of the temporary protecting group for the α-amino group of the incoming amino acid is a critical determinant of the entire synthesis strategy. The tert-butyloxycarbonyl (Boc) group was the cornerstone of Merrifield's original SPPS methodology and remains a powerful tool for the synthesis of complex and unusual peptides.

The Boc Group: A Chemist's Shield

The Boc group is an acid-labile protecting group. Its chemical structure, with the bulky tert-butyl group attached to a carbonyl oxygen, creates a carbamate that is stable to a wide range of chemical conditions used during peptide coupling, but is selectively and quantitatively cleaved by moderately strong acids.

Key Properties of the Boc Protecting Group:

-

Stability: It is robust and stable under the basic and nucleophilic conditions often required for peptide bond formation (coupling).

-

Orthogonality: Its acid-labile nature provides perfect orthogonality with the base-labile protecting groups often used for side-chain protection in Fmoc-based strategies. More importantly, within the Boc-SPPS strategy, it is orthogonal to the much more acid-resistant benzyl-type side-chain protecting groups, which require strong, anhydrous acids like hydrofluoric acid (HF) for removal.

-

Clean Cleavage: The deprotection mechanism results in the formation of gaseous isobutylene and carbon dioxide, which are easily removed from the reaction mixture, driving the reaction to completion.

The Boc-SPPS Workflow: A Step-by-Step Mechanistic View

Boc-SPPS is a cyclical process involving two key steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Diagram: The Boc-SPPS Cycle

Caption: Figure 1. The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Nα-Deprotection

The cornerstone of the Boc strategy is the selective removal of the Boc group. This is typically achieved using a moderately strong acid, most commonly trifluoroacetic acid (TFA).

Mechanism of Deprotection: The deprotection proceeds via an E1 elimination mechanism.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

-

Carbocation Formation: The protonated group leaves, forming a stable tert-butyl carbocation.

-

Elimination: The carbocation rapidly decomposes into gaseous isobutylene and a proton. The resulting carbamic acid is unstable and decomposes to carbon dioxide and the free N-terminal amine of the peptide.

This cleavage leaves the N-terminal amine as a trifluoroacetate salt, which is protonated and unreactive for the subsequent coupling step.

Step 2: Neutralization

Before the next amino acid can be coupled, the protonated N-terminal amine must be neutralized to regenerate the free, nucleophilic amine. This is accomplished by washing the resin with a hindered, non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIEA). The use of a hindered base is critical to prevent side reactions, such as the abstraction of a proton from the α-carbon.

Step 3: Peptide Bond Formation (Coupling)

With the N-terminal amine deprotected and neutralized, the next Boc-protected amino acid is introduced along with a coupling reagent. The most classic coupling reagent for Boc-SPPS is dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid of the incoming amino acid, making it highly susceptible to nucleophilic attack by the free amine on the resin-bound peptide. This forms the new peptide bond and generates a dicyclohexylurea (DCU) byproduct.

Final Step: Cleavage and Side-Chain Deprotection

After the entire peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Boc-SPPS strategy, side-chain protecting groups are typically benzyl or benzyl-derived ethers, esters, and carbamates. These are significantly more stable to acid than the Nα-Boc group.

Their removal, along with cleavage from the resin (e.g., a Merrifield resin), requires treatment with a very strong, anhydrous acid. The "gold standard" reagent for this global deprotection is anhydrous hydrofluoric acid (HF). HF is highly effective but also extremely corrosive and toxic, requiring specialized laboratory equipment and handling procedures. Scavengers, such as anisole or thioanisole, are added to the HF cleavage cocktail to "scavenge" or trap the reactive carbocations generated from the cleavage of the side-chain protecting groups, preventing them from re-attaching to sensitive residues like tryptophan or methionine.

Experimental Protocols & Field-Proven Insights

Protocol: Standard Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Pre-wash: Wash the resin with DCM (3 x 1 min).

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 1 x 2 minutes, followed by 1 x 20-30 minutes.

-

Expert Insight: The two-step deprotection ensures that the initial exposure to TFA occurs in a diluted environment as the new solution mixes with residual DCM on the resin, minimizing potential side reactions. The longer incubation ensures complete removal of the Boc group.

-

-

Washing: Wash the resin thoroughly to remove residual TFA and the cleaved Boc group byproducts.

-

DCM wash (3 x 1 min)

-

Isopropanol (IPA) wash (1 x 1 min)

-

DCM wash (3 x 1 min)

-

-

Proceed to Neutralization: The resin is now ready for the neutralization step.

Protocol: In Situ Neutralization/Coupling

For routine couplings, a time-saving approach is to perform neutralization and coupling in the same step.

-

Deprotection & Washing: Perform the Boc deprotection and subsequent washes as described in Protocol 4.1.

-

Coupling Cocktail Preparation: In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin loading). Dissolve the Boc-amino acid and an activating agent like HBTU (3 eq.) in dimethylformamide (DMF). Add DIEA (6 eq.) to this solution.

-

Expert Insight: Pre-activation for 1-2 minutes before adding the mixture to the resin can improve coupling efficiency, especially for sterically hindered amino acids.

-

-

Coupling Reaction: Add the activated coupling cocktail to the deprotected, washed resin. Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).

-

Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.

Diagram: Boc Deprotection Mechanism

Caption: Figure 2. E1 mechanism for the cleavage of the Boc protecting group using TFA.

Data Summary: Boc vs. Fmoc Synthesis Strategies

| Feature | Boc-SPPS | Fmoc-SPPS |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Benzyl-based groups (e.g., Bzl, Tos) | tert-Butyl-based groups (e.g., tBu, Trt) |

| Final Cleavage Reagent | Strong Anhydrous Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., 95% TFA) |

| Primary Advantage | Less aggregation for long/difficult sequences | Milder final cleavage conditions |

| Primary Disadvantage | Harsh final cleavage requires special equipment | Base-labile deprotection can cause side reactions |

Conclusion: The Enduring Relevance of Boc Chemistry

While Fmoc-based SPPS has become more common for routine peptide synthesis due to its milder cleavage conditions, the Boc strategy remains indispensable. Its robustness and the reduced tendency of peptide chains to aggregate under the acidic deprotection conditions make it the method of choice for the synthesis of long, complex peptides and for certain modified peptides where the Fmoc group is unsuitable. A thorough understanding of the underlying chemistry and protocols of Boc-SPPS is, therefore, a vital asset for any researcher or drug development professional in the field of peptide science.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Available at: [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

-

CEM Corporation. A Chemist's Guide to Solid-Phase Peptide Synthesis. Whitepaper. Available at: [Link]

The Strategic Deployment of Boc-Ser(Fmoc-Val)-OH: A Technical Guide to Overcoming Aggregation in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenge of "Difficult Sequences"

In the landscape of therapeutic peptide development and complex proteomics research, Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technology.[1] Its efficiency, however, is often hampered by sequence-dependent challenges, most notably on-resin aggregation.[2] "Difficult sequences," typically rich in hydrophobic or β-branched residues, have a propensity to form stable secondary structures like β-sheets through inter-chain hydrogen bonding while still attached to the solid support.[2] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling steps, which results in deletion sequences, truncated peptides, and dramatically reduced yields of the target molecule.[3]

To surmount these obstacles, advanced chemical tools are required. Among the most powerful are pre-formed dipeptide building blocks designed to disrupt these deleterious secondary structures. This guide provides an in-depth technical analysis of one such strategic tool: Boc-Ser(Fmoc-Val)-OH . We will explore its chemical architecture, synthesis, and field-proven application as a potent agent for mitigating aggregation, thereby enhancing the yield and purity of complex synthetic peptides.

The Chemical Architecture of an Orthogonal Masterpiece

The efficacy of this compound lies in its meticulously designed structure, which combines two of the most crucial protecting group strategies in modern peptide synthesis: the Boc and Fmoc methodologies.[] This creates a system of perfect orthogonality, where each protective group can be removed under distinct chemical conditions without affecting the other.[3]

-

Boc (tert-butyloxycarbonyl) Group: Protecting the N-terminus of the serine residue, the Boc group is highly labile to moderately strong acids, such as Trifluoroacetic Acid (TFA).[1] It remains completely stable under the basic and nucleophilic conditions used for Fmoc group removal.

-

Serine Residue: Forms the N-terminal part of the dipeptide and, crucially, provides the side-chain hydroxyl group that serves as the anchor point for the valine residue.

-

Ester Linkage: The side-chain hydroxyl of serine is esterified with the C-terminus of Fmoc-Valine. This linkage is stable to the standard conditions of both Fmoc and Boc deprotection but is ultimately cleaved during the final acid-mediated global deprotection step.

-

Valine Residue: A β-branched, hydrophobic amino acid that is frequently implicated in aggregation-prone sequences.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protecting the N-terminus of the valine residue, the Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF.[3] It is completely stable to the acidic conditions used for Boc removal.

This orthogonal arrangement allows for incredible flexibility. For instance, in a Boc-SPPS strategy, this dipeptide could be used to introduce a segment where the valine's side-chain functionality could be accessed by base treatment, although its primary application is within the context of Fmoc-SPPS, where it is incorporated as a single unit.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄N₂O₈ | [5] |

| Molecular Weight | 526.58 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Functional Groups | Boc (acid-labile), Fmoc (base-labile), Carboxylic Acid | [5] |

Diagram: Chemical Structure of this compound

Caption: Chemical structure of the this compound dipeptide.

Synthesis and Characterization

The synthesis of this compound is a targeted esterification reaction. While multiple routes are possible, a common and reliable laboratory-scale method involves the coupling of the two protected amino acid precursors, Boc-Ser-OH and Fmoc-Val-OH, using a carbodiimide-mediated reaction.

Causality of Reagent Choice:

-

Dicyclohexylcarbodiimide (DCC): A widely used coupling reagent that activates the carboxylic acid of Fmoc-Val-OH to form a highly reactive O-acylisourea intermediate.[3]

-

4-Dimethylaminopyridine (DMAP): A highly effective acylation catalyst that facilitates the nucleophilic attack of the serine side-chain hydroxyl group onto the activated valine carboxyl group. Its use is crucial for efficient ester formation, which is generally slower than amide bond formation.

-

Solvent (DCM/DMF): A mixture of dichloromethane (DCM) and dimethylformamide (DMF) is often used to ensure the solubility of all reactants and facilitate the reaction.[3]

Representative Synthesis Protocol

-

Dissolution: Dissolve Boc-Ser-OH (1.0 eq) and Fmoc-Val-OH (1.1 eq) in anhydrous DCM. Add DMAP (0.1 eq) to the solution.

-

Activation: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Coupling: Cool the Boc-Ser-OH solution to 0°C in an ice bath. Add the DCC solution dropwise over 20-30 minutes with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound dipeptide.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary value of this compound is realized when it is incorporated into an Fmoc-SPPS workflow to synthesize a peptide containing a difficult Xaa-Ser-Val sequence, where Xaa is the preceding amino acid. Instead of coupling Ser and Val sequentially, the entire dipeptide block is coupled in a single step.

The Underlying Logic: By pre-forming the Ser-Val peptide bond in solution, we bypass the on-resin synthesis step most prone to aggregation. The bulky side-chain ester and the inherent dipeptide nature act as a "kink," disrupting the hydrogen-bonding patterns that lead to β-sheet formation and improving the solvation of the growing peptide-resin complex.[5][6]

Experimental Protocol: Incorporation into an SPPS Cycle

-

Context: Synthesis of a peptide on a Rink Amide resin using a standard Fmoc/tBu strategy. The sequence requires the incorporation of a Ser-Val motif.

-

Resin Preparation: The peptide-resin, with the N-terminal Fmoc group removed from the previous amino acid (H₂N-Xaa-Resin), is washed thoroughly with DMF.

-

Activation of Dipeptide: In a separate vessel, dissolve this compound (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) to activate the carboxylic acid. Allow pre-activation for 5-10 minutes.

-

Coupling: Add the activated dipeptide solution to the prepared peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[3] A negative result (yellow beads) indicates a successful reaction. If the test is positive, the coupling step may be repeated.

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF, followed by DCM and IPA, to remove excess reagents and byproducts. The resin now bears the sequence Boc-Ser(Fmoc-Val)-Xaa-Resin.

-

Selective Boc Deprotection: To continue peptide elongation, the N-terminal Boc group must be removed. Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.[1] This step is critical and showcases the compound's orthogonality; the Fmoc group and the ester linkage remain intact under these conditions.

-

Neutralization & Continuation: Wash the resin with DCM, then neutralize with a solution of 5% DIPEA in DMF. The resin, now H₂N-Ser(Fmoc-Val)-Xaa-Resin, is ready for the next Fmoc-amino acid coupling cycle.

Diagram: SPPS Cycle for Dipeptide Incorporation

Caption: SPPS cycle showing the incorporation of this compound.

The "Pseudoproline" Advantage: A Reversible Kink

While the dipeptide itself disrupts aggregation, its structure is closely related to the highly effective pseudoproline dipeptides .[5] Pseudoprolines are formed when a serine or threonine residue is cyclized with an aldehyde or ketone to form an oxazolidine ring. This ring introduces a proline-like "kink" into the peptide backbone, which is exceptionally effective at preventing β-sheet formation.[7]

The this compound building block is a direct precursor. While not cyclized during the main synthesis, the Ser(Val) ester moiety provides similar structure-disrupting benefits. More importantly, during the final, strongly acidic TFA cleavage cocktail used to release the peptide from the resin and remove all side-chain protecting groups, the ester linkage is cleaved, regenerating the native Serine and Valine residues in the final peptide sequence. This means the structure-disrupting modification is temporary and traceless.[6]

The impact on synthesis outcomes can be dramatic, particularly for sequences that would otherwise fail.

Illustrative Data: Impact on a Difficult Sequence

The following table provides a representative comparison for the synthesis of a hypothetical 25-mer peptide known to aggregate, demonstrating the typical improvements observed when using a structure-disrupting dipeptide like this compound.

| Metric | Standard Sequential Synthesis | Synthesis with this compound | Rationale for Improvement |

| Crude Purity (HPLC) | ~25% | ~70% | Reduced aggregation leads to fewer deletion and truncated sequences.[6] |

| Overall Yield | < 5% | > 40% | Higher coupling and deprotection efficiency at every subsequent step.[5] |

| Key Impurities | High levels of (n-1), (n-2) deletion sequences | Significantly reduced deletion sequences | Improved accessibility of the N-terminus for reagents.[2] |

| Purification Effort | Very High (complex chromatogram) | Moderate (cleaner main peak) | Fewer closely-eluting impurities simplifies the HPLC process. |

| Synthesis Outcome | Often requires re-synthesis | High probability of first-pass success | The proactive approach prevents synthesis failure. |

Conclusion

The this compound dipeptide is far more than a simple combination of two amino acids. It is a strategically engineered building block that directly addresses one of the most significant bottlenecks in modern peptide synthesis: on-resin aggregation. By leveraging the principles of orthogonal protection and backbone disruption, it allows researchers to bypass problematic sequences, leading to dramatically improved crude purity and overall yield. Its seamless integration into standard SPPS protocols and the traceless regeneration of the native sequence upon final cleavage make it an indispensable tool for the successful synthesis of "difficult" peptides, paving the way for advancements in drug discovery and biotechnology.

References

-

Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(5), 1345-1358. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 199. Retrieved from [Link]

-

ResearchGate. (2014, December 17). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. Retrieved from [Link]

-

AAPPTEC. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Boc-Ser(Fmoc-Val)-OH

Introduction: The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis

In the intricate world of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), chemists often encounter challenges related to peptide aggregation, which can lead to diminished yields and purification difficulties.[1] Pseudoproline dipeptides, such as Boc-Ser(Fmoc-Val)-OH, have emerged as a powerful tool to mitigate these issues. These dipeptides are synthetic constructs where a serine or threonine residue is reversibly protected as an oxazolidine. This cyclic structure introduces a "kink" into the peptide backbone, akin to proline, effectively disrupting the interchain hydrogen bonding that leads to aggregation.[2] The use of pseudoproline dipeptides can significantly enhance coupling efficiency, improve the solubility of the growing peptide chain, and ultimately lead to a higher purity of the crude peptide product.[3]

This application note provides a comprehensive guide to the coupling reaction conditions for this compound, a valuable building block in peptide synthesis. We will delve into the mechanistic rationale behind the recommended protocols, offer detailed step-by-step instructions, and provide insights into potential challenges and troubleshooting strategies.

The Chemistry of this compound Coupling: A Mechanistic Overview

The coupling of this compound to a free amine on a solid support or in solution involves the formation of a peptide bond. This process is not spontaneous and requires the activation of the carboxylic acid group of the dipeptide. The choice of coupling reagent is critical to ensure a high yield and minimize side reactions, most notably racemization.

Key Considerations for Coupling this compound:

-

Steric Hindrance: The bulky Boc and Fmoc protecting groups, along with the inherent structure of the dipeptide, can present steric challenges. Therefore, a highly efficient coupling reagent is recommended.

-

Racemization: As with any peptide coupling, there is a risk of epimerization at the chiral centers.[4] The choice of coupling reagent and base, as well as the reaction conditions, plays a crucial role in minimizing this side reaction. Fortunately, peptides with a C-terminal pseudoproline can be coupled with minimal racemization.[5]

-

Protecting Group Stability: The reaction conditions must be compatible with the acid-labile Boc group and the base-labile Fmoc group. Standard coupling conditions in Fmoc-based SPPS are generally compatible.[6]

For the coupling of this compound, we recommend the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) . HATU is a highly effective coupling reagent that reacts rapidly and is known to suppress racemization.[7]

The reaction proceeds through the formation of a highly reactive OAt-ester intermediate. The base deprotonates the carboxylic acid of this compound, which then attacks HATU to form the active ester. This activated species is then susceptible to nucleophilic attack by the free amine of the peptide chain, forming the desired peptide bond.[8]

Experimental Protocols

Recommended Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| This compound | Peptide Synthesis Grade | Varies | Store at 2-8°C, protected from moisture. |

| HATU | Peptide Synthesis Grade | Varies | Store at 2-8°C, protected from moisture. |

| DIPEA | Peptide Synthesis Grade | Varies | Store under inert gas. |

| Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Varies | Use freshly opened or properly stored anhydrous solvent. |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Varies | Use for washing steps. |

| Piperidine | Reagent Grade | Varies | For Fmoc deprotection prior to coupling. |

| Acetic Anhydride | Reagent Grade | Varies | For capping unreacted amines (optional). |

| Pyridine | Anhydrous | Varies | For capping unreacted amines (optional). |

| Solid-phase resin with a free amine | Varies | Varies | e.g., Rink Amide, Wang resin. |

| Reaction vessel | --- | Varies | Suitable for solid-phase peptide synthesis. |

| Shaker or bubbler | --- | Varies | For agitation of the resin. |

Protocol 1: Manual Solid-Phase Coupling of this compound

This protocol is designed for a standard 0.1 mmol scale synthesis on a solid support.

1. Resin Preparation and Fmoc Deprotection: a. Swell the resin (e.g., 100 mg of 1.0 mmol/g loading resin) in DMF for 30 minutes. b. Drain the DMF. c. Add a solution of 20% piperidine in DMF to the resin. d. Agitate for 5 minutes. e. Drain the solution. f. Add a fresh solution of 20% piperidine in DMF. g. Agitate for 15 minutes. h. Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

2. Coupling Reaction: a. In a separate vial, dissolve this compound (0.3 mmol, 3 equivalents) and HATU (0.29 mmol, 2.9 equivalents) in anhydrous DMF (2 mL). b. Add DIPEA (0.6 mmol, 6 equivalents) to the solution and mix gently. c. Immediately add the activation mixture to the deprotected resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.

3. Monitoring the Coupling Reaction: a. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. b. If the Kaiser test is positive (blue/purple beads), continue the coupling for an additional hour and re-test. If the reaction is still incomplete, a double coupling may be necessary.

4. Washing: a. Once the coupling is complete, drain the reaction mixture. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

5. Optional Capping: a. To block any unreacted amines, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 30 minutes. b. Wash the resin with DMF (3 times) and DCM (3 times).

The resin is now ready for the next step in the peptide synthesis, which would typically be the selective removal of the Fmoc group from the newly introduced valine residue to continue chain elongation.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the coupling of this compound.

Chemical Reaction Mechanism

The following diagram illustrates the HATU-mediated coupling mechanism.

Caption: Mechanism of HATU-mediated peptide coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient reagent equivalents. 2. Steric hindrance from the growing peptide chain. 3. Poor resin swelling. 4. Deactivated coupling reagent. | 1. Increase the equivalents of the dipeptide and coupling reagents to 4-5 eq. 2. Extend the coupling time to 4 hours or perform a double coupling. 3. Ensure adequate swelling of the resin in DMF before deprotection. 4. Use fresh, high-quality coupling reagents. |

| Low Yield of Final Peptide | 1. Aggregation of the peptide chain in subsequent steps. 2. Premature cleavage of the Boc group. | 1. The use of the pseudoproline dipeptide is intended to prevent this, but consider inserting another pseudoproline if the sequence is particularly long or hydrophobic. 2. Ensure that no acidic conditions are used prior to the final cleavage. |

| Presence of Deletion Sequences in Mass Spectrometry | Incomplete coupling at the stage of this compound addition. | Implement the optional capping step to block unreacted amines. Optimize the coupling conditions as described above. |

| Racemization | 1. Prolonged activation time. 2. Use of an inappropriate base. | 1. Add the activation mixture to the resin immediately after adding DIPEA. 2. Use a non-nucleophilic base like DIPEA or collidine. Avoid using excessive amounts of base.[6] |

Conclusion

The strategic incorporation of this compound is a highly effective method for overcoming challenges associated with peptide aggregation during SPPS. By utilizing a potent coupling reagent such as HATU and following the optimized protocol outlined in this application note, researchers can achieve efficient and reliable coupling, leading to higher yields and purer crude peptide products. The temporary and reversible nature of the pseudoproline moiety ensures that the native peptide sequence is restored upon final cleavage, making it an invaluable tool for the synthesis of complex and "difficult" peptides.

References

-

Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link][2]

-

Google Patents. (n.d.). WO2010040660A1 - Pseudoproline dipeptides. Retrieved from [10]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Chem-Impex. (n.d.). Boc-Ser(Ala-Fmoc)-OH. Retrieved from [Link][11]

-

Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from [Link][3]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][4]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link][8]

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. chempep.com [chempep.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

Application Notes and Protocols for the Incorporation of Boc-Ser(Fmoc-Val)-OH in Solid-Phase Peptide Synthesis

Abstract

This comprehensive guide provides a detailed protocol and expert insights for the successful incorporation of the pseudoproline dipeptide analogue, Boc-Ser(Fmoc-Val)-OH, into a growing peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The strategic use of this dipeptide building block offers significant advantages in mitigating common challenges encountered during peptide synthesis, particularly aggregation and difficult coupling sequences. This document will delve into the underlying chemical principles, provide a meticulously detailed step-by-step protocol, and offer practical troubleshooting advice to empower researchers, scientists, and drug development professionals in their peptide synthesis endeavors.

Introduction: The Strategic Advantage of this compound

In the intricate process of solid-phase peptide synthesis (SPPS), the sequential addition of amino acids can be hampered by the formation of secondary structures in the growing peptide chain, leading to aggregation and consequently, incomplete reactions.[1] The use of pre-formed, protected dipeptide units is a well-established strategy to overcome such "difficult sequences".[2] this compound is a valuable dipeptide building block designed for Fmoc-based SPPS. Its unique protecting group strategy, featuring a Boc (tert-butyloxycarbonyl) group on the N-terminus of Serine and an Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus of Valine which is ester-linked to the serine side chain, allows for a versatile and controlled synthesis.

The core principle behind the utility of this compound lies in the orthogonality of the Boc and Fmoc protecting groups.[3][4] The Fmoc group is labile to basic conditions (typically piperidine in DMF), while the Boc group is labile to acidic conditions (typically trifluoroacetic acid, TFA).[5][6] This differential stability allows for the selective removal of either protecting group, enabling the peptide chemist to extend the peptide chain from either the N-terminus of the serine or the valine, offering flexibility in synthetic design.

This guide will provide a robust protocol for the initial coupling of the Boc-protected serine to the resin-bound peptide, followed by the selective deprotection of the Fmoc group to continue chain elongation from the valine residue.

Chemical Properties and Structure

A clear understanding of the molecular architecture of this compound is paramount for its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄N₂O₈ | |

| Molecular Weight | 526.58 g/mol | |

| Appearance | White to off-white solid |

Experimental Protocols

This section outlines a detailed, step-by-step procedure for the efficient incorporation of this compound into a peptide sequence.

Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin with the C-terminal amino acid of the target peptide.

-

Dipeptide: this compound

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH), ACS grade

-

Diisopropylethylamine (DIPEA)

-

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be used as an alternative, but HATU is recommended for potentially sterically hindered couplings.[7]

-

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[8]

-

Washing Solutions: DMF, DCM

-

Monitoring Reagent: Kaiser test solutions.[9]

-

Cleavage and Deprotection Cocktail (for final peptide): 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

Workflow for Incorporation of this compound

The overall workflow involves the initial coupling of the dipeptide to the free N-terminal amine of the resin-bound peptide, followed by the selective deprotection of the Fmoc group to allow for further chain elongation.

Caption: General workflow for incorporating this compound.

Step-by-Step Coupling Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection of the N-terminal Amino Acid:

-

Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).

-

Rationale: This step exposes the free amine on the resin-bound peptide, which is necessary for the subsequent coupling reaction.[10]

-

-

Preparation of the Coupling Solution:

-

In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 157.97 mg) in DMF.

-

Add HATU (2.9 equivalents, 0.29 mmol, 110.2 mg) and DIPEA (6 equivalents, 0.6 mmol, 105 µL) to the dipeptide solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Rationale: HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids or dipeptides, minimizing the risk of racemization.[7] The excess of reagents drives the reaction to completion.

-

-

Coupling Reaction:

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

-

-

Monitoring the Coupling Reaction:

-